An In-depth Technical Guide on (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
An In-depth Technical Guide on (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
This technical guide provides a comprehensive overview of the core properties of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester, a notable odd-chain omega-3 polyunsaturated fatty acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its physicochemical characteristics, potential biological activities, and relevant experimental methodologies.
Core Physicochemical Properties
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester, also known as Heneicosapentaenoic Acid (HPA) ethyl ester, is a C21:5n-3 fatty acid ester. While detailed experimental data for this specific compound is limited in publicly available literature, its basic properties have been reported by various chemical suppliers.
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₆O₂ | [1][2] |
| Molecular Weight | 344.53 g/mol | [1][2] |
| CAS Number | 131775-86-5 | [1][2] |
| Appearance | Colorless to Yellow Oil | [3] |
| Density | 0.907 g/cm³ | |
| Storage Conditions | <-15°C, under inert gas (Nitrogen), protected from light |
Solubility Data
| Solvent | Solubility | Source |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Ethanol | ~100 mg/mL | [2] |
| DMSO | >100 mg/mL | [2] |
| DMF | >100 mg/mL | [2] |
| PBS (pH 7.2) | <100 µg/mL | [2] |
| 0.15 M Tris-HCl (pH 8.5) | >1 mg/mL | [2] |
Biological Activity and Potential Mechanisms of Action
Direct research on the biological effects of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester is scarce. However, studies on its free acid form, Heneicosapentaenoic Acid (HPA), and the closely related 20-carbon eicosapentaenoic acid (EPA) provide valuable insights into its potential therapeutic applications.
HPA has been shown to be a more potent inhibitor of arachidonic acid (AA) synthesis from linoleic acid compared to EPA.[4][5] This suggests that HPA ethyl ester could have significant anti-inflammatory properties by reducing the substrate for pro-inflammatory eicosanoid production. HPA is incorporated into phospholipids and triacylglycerols in cell culture to a similar extent as EPA and docosahexaenoic acid (DHA).[4][5] It also inhibits thromboxane synthesis in isolated platelets as efficiently as EPA.[4][5]
Given its structural similarity to EPA ethyl ester, a well-studied prescription omega-3 fatty acid, it is plausible that heneicosapentaenoic acid ethyl ester shares similar lipid-lowering and anti-inflammatory mechanisms.
Potential Lipid-Lowering Mechanisms
Omega-3 fatty acid ethyl esters are known to reduce triglyceride levels through various mechanisms.[6][7] These include:
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Reduced VLDL Synthesis and Secretion: Inhibition of the synthesis and secretion of very-low-density lipoprotein (VLDL) particles in the liver.[6]
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Enhanced Triglyceride Clearance: Increased removal of triglycerides from VLDL and chylomicron particles by upregulating lipoprotein lipase activity.[6]
Caption: Potential anti-inflammatory signaling pathways.
Experimental Protocols
Synthesis
A common method for the synthesis of fatty acid ethyl esters is through lipase-catalyzed acidolysis or transesterification. [3][8] Protocol: Lipase-Catalyzed Synthesis
-
Reactants: Heneicosapentaenoic acid (free fatty acid form) or a triglyceride source, ethyl acetate (for acidolysis) or ethanol (for transesterification), and an immobilized lipase (e.g., Novozym® 435).
-
Solvent: A non-polar organic solvent such as n-hexane.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-50°C) with constant stirring for a period ranging from several hours to days.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.
dot
Caption: General workflow for lipase-catalyzed synthesis.
Purification
High-performance liquid chromatography (HPLC) is a standard method for the purification of fatty acid ethyl esters. [9][10][11] Protocol: Reversed-Phase HPLC Purification
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of methanol and water is a typical mobile phase. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength around 210 nm is suitable for detecting the ester group.
-
Fraction Collection: Fractions are collected based on the retention time of the target compound.
-
Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC or GC.
Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of fatty acid ethyl esters. [12][13]Key signals to identify in the ¹H NMR spectrum include the triplet of the terminal methyl group, the multiplets of the olefinic protons, and the quartet of the ethyl ester methylene group.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. [14]
In Vitro Experimental Models
To investigate the biological activity of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester, various in vitro models can be employed.
Lipid Metabolism Assays: Cell lines such as hepatocytes (e.g., HepG2) or adipocytes can be used to study the effects on lipid metabolism. [15][16][17]Commercially available assay kits can be used to quantify intracellular triglycerides, cholesterol, and glycerol release (as a measure of lipolysis). [16][18] Anti-inflammatory Assays: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can then be measured by ELISA or qPCR. [19]
Conclusion
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester is an intriguing odd-chain omega-3 fatty acid with potential therapeutic applications, particularly in the areas of hyperlipidemia and inflammation. While direct research on this specific compound is limited, the existing knowledge on its free acid form and the closely related EPA ethyl ester provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to explore its biological activities in relevant in vitro models. Further research is warranted to fully elucidate the unique properties and therapeutic potential of this C21:5n-3 fatty acid ester.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prescription omega-3 fatty acids and their lipid effects: physiologic mechanisms of action and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of lipid-lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. tdx.cat [tdx.cat]
- 15. In vitro studies of lipid metabolism in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Metabolism [worldwide.promega.com]
- 17. assaygenie.com [assaygenie.com]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
